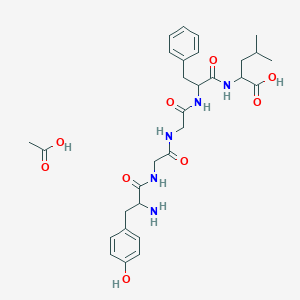

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-OH.CH3CO2H

説明

Leucine Enkephalin Acetate Salt is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu. It is a normal component of central and peripheral tissues and is distributed in the brains of many animals, including humans. This compound functions as an endogenous opioid neurotransmitter/neuromodulator and is localized in brain parallels and δ receptors .

特性

分子式 |

C30H41N5O9 |

|---|---|

分子量 |

615.7 g/mol |

IUPAC名 |

acetic acid;2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C28H37N5O7.C2H4O2/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19;1-2(3)4/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40);1H3,(H,3,4) |

InChIキー |

BAPJLGTVLSUVBN-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Leucine Enkephalin Acetate Salt can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected to yield the desired peptide .

Industrial Production Methods

Industrial production of Leucine Enkephalin Acetate Salt follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .

化学反応の分析

Types of Reactions

Leucine Enkephalin Acetate Salt undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

Oxidation: Dityrosine and other oxidized derivatives.

Reduction: Reduced forms of the peptide.

Substitution: Peptide analogs with modified amino acid sequences.

科学的研究の応用

Leucine Enkephalin Acetate Salt has a wide range of scientific research applications:

作用機序

Leucine Enkephalin Acetate Salt exerts its effects by acting as an agonist at both μ- and δ-opioid receptor sites. It plays a role in pain regulation and might also function as a neurotransmitter agent at morphine-sensitive synapses. The compound is associated with the regulation of lacrimal fluid and protein secretion in camel lacrimal nerve . It is degraded during metabolism by several enzymes, including aminopeptidase-N (APN), neutral endopeptidase (NEP), dipeptidyl peptidase-3 (DPP3), carboxypeptidase-A6 (CPA-6), and angiotensin-converting enzyme (ACE), collectively referred to as enkephalinases .

類似化合物との比較

Similar Compounds

Methionine Enkephalin: Another form of enkephalin with the amino acid sequence Tyr-Gly-Gly-Phe-Met.

[D-Ala2]-Leucine Enkephalin: A synthetic analog with enhanced stability and resistance to enzymatic degradation.

Uniqueness

Leucine Enkephalin Acetate Salt is unique due to its specific amino acid sequence and its role as an endogenous opioid neurotransmitter. Its ability to act on both μ- and δ-opioid receptors distinguishes it from other opioid peptides that may have more selective receptor affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。